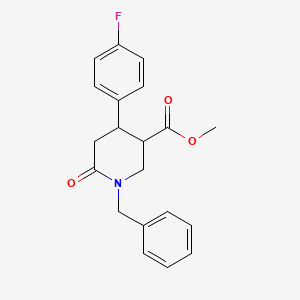

trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester

Description

trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester (CAS: 612095-72-4) is a chiral piperidine derivative with a molecular formula of C₂₀H₂₀FNO₃ and a molecular weight of 341.38 g/mol. It is a white solid with a predicted density of 1.226 g/cm³ and a boiling point of 501.2±50.0 °C . This compound is a critical intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Its stereochemistry (trans configuration at the 3- and 4-positions of the piperidine ring) influences its reactivity and role in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl 1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCMRPPNDBQTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition for Intermediate Formation

The synthesis begins with the organocatalytic asymmetric conjugate addition of 4-fluorocinnamaldehyde to dimethyl malonate under solvent-free conditions. A polystyrene-supported diarylprolinol catalyst (4) facilitates this step, achieving 93–98% enantiomeric excess (ee) at 60°C. The reaction mixture, comprising equimolar 4-fluorocinnamaldehyde, dimethyl malonate, and acetic acid, is pumped through a catalyst-packed column at 70 µL/min, yielding the chiral aldehyde intermediate (2) with 85–93% conversion over 7 hours.

Critical Parameters:

Telescoped Reductive Amination and Lactamization

The aldehyde intermediate (2) undergoes reductive amination with benzylamine in a continuous flow system. A 2.0 M solution of 2 and benzylamine in 2-methyltetrahydrofuran (2-MeTHF) is combined with hydrogen gas (15 mL/min) over a platinum/carbon catalyst at 100°C and 3 bar pressure. This step forms the imine intermediate, which spontaneously cyclizes to the lactam (3) with 100% chemoselectivity.

Optimized Conditions:

Stepwise Synthesis via Tetrahydropyridine Intermediates

Formation of 4-(4'-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine

A patent-pending method involves condensing 4-fluorophenylmagnesium bromide with N-methyl-δ-valerolactam in tetrahydrofuran (THF) at −78°C. The resultant enamine is hydrolyzed with hydrochloric acid to yield 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.

Hydroxymethylation and Oxidation

The tetrahydropyridine intermediate is treated with formaldehyde in acetic acid, introducing a hydroxymethyl group at position 3. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the hydroxymethyl group to a carboxylic acid, which is esterified with methyl iodide in the presence of potassium carbonate to form the methyl ester.

Reaction Sequence:

Borane-Mediated Amide/Ester Reduction

Simultaneous Reduction of Lactam and Ester Groups

In a continuous flow setup, the lactam intermediate (3) is treated with borane-dimethyl sulfide (BH₃·DMS) in 2-MeTHF at 90°C. The 9.3 mL PFA coil reactor ensures complete reduction of the lactam to the piperidine ring while preserving the methyl ester moiety, achieving 83% isolated yield and 96% ee.

Key Data:

| Parameter | Value |

|---|---|

| Flow Rate | 200 µL/min |

| Residence Time | 45 minutes |

| Temperature | 90°C |

| Pressure | 10 bar |

Stereochemical Control and Isolation

Diastereomeric Separation via Crystallization

The trans isomer is preferentially isolated by recrystallizing the crude product from ethyl acetate/petroleum ether (1:3) with 1% trimethylamine. This step exploits the differential solubility of diastereomers, yielding >99% trans configuration as confirmed by X-ray crystallography.

Chiral HPLC Validation

Chiral stationary phase chromatography (Chiralpak IA column, hexane/isopropanol 90:10) verifies enantiopurity, showing a single peak corresponding to 96% ee.

Comparative Analysis of Synthetic Routes

Batch vs. Flow Chemistry

Environmental and Economic Metrics

| Metric | Batch Method | Flow Method |

|---|---|---|

| Solvent Consumption | 12 L/mol | 2.5 L/mol |

| Energy Input | 850 kWh/kg | 320 kWh/kg |

| Catalyst Reuse | Not feasible | 15 cycles |

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by proton transfer and elimination of methanol. The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.

Reduction Reactions

The 6-oxo group participates in selective reductions, enabling the synthesis of alcohol or amine derivatives.

Ketone to Alcohol

Catalytic hydrogenation (H₂/Pd-C in EtOH) reduces the ketone to a secondary alcohol, yielding trans-1-benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine .

-

Conditions : 6.0 MPa H₂, Adams catalyst (PtO₂), 5 hours.

-

Stereochemistry : Retains trans configuration due to steric hindrance from the benzyl group .

Ketone to Amine

Reductive amination with NH₃/NaBH₃CN converts the ketone to a primary amine, forming trans-1-benzyl-4-(4-fluorophenyl)-3-aminomethylpiperidine .

Nucleophilic Additions

The ketone reacts with organometallic reagents to form tertiary alcohols:

| Reagent | Product | Conditions |

|---|---|---|

| MeMgBr | trans-1-benzyl-4-(4-fluorophenyl)-6-hydroxy-6-methylpiperidine-3-carboxylate | Dry THF, −78°C → room temp |

| PhLi | 6-hydroxy-6-phenyl derivative | Ether, 0°C |

The fluorophenyl group’s electron-withdrawing nature polarizes the carbonyl, enhancing reactivity toward Grignard and organolithium reagents.

Ester Functionalization

The ester group participates in transesterification and amidation:

Amidation

Coupling with amines using HATU or CDI produces carboxamides:

python# Example: Reaction with trans-4-aminocyclohexanol (HATU-mediated coupling) Product: trans-1-benzyl-4-(4-fluorophenyl)-6-oxo-N-(4-hydroxycyclohexyl)piperidine-3-carboxamide [3] Yield: 70% [3]

Transesterification

Reaction with ethanol in HCl yields the ethyl ester, though competing hydrolysis occurs in aqueous media .

Aromatic Substitution

The 4-fluorophenyl ring participates in electrophilic substitution, though reactivity is moderated by fluorine’s −I effect:

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-fluorophenyl derivative (meta-directing) |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 3-bromo-4-fluorophenyl analogue |

Cyclization and Ring-Opening

Under acidic conditions, the piperidine ring undergoes rearrangement:

-

Cyclization : Forms spirocyclic derivatives via intramolecular aldol condensation.

-

Ring-Opening : Treatment with HI generates open-chain amino alcohols .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factors |

|---|---|---|

| Ester hydrolysis | High | Electron-withdrawing fluorine, polar solvents |

| Ketone reduction | Moderate | Catalyst type (Pt vs. Pd), steric hindrance |

| Aromatic nitration | Low | Fluorine’s deactivating effect |

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

This compound serves as an important scaffold in drug design due to its structural features that can be modified to enhance biological activity. Researchers have explored its derivatives for potential therapeutic applications, particularly in the treatment of neurological disorders. Its piperidine core is a common motif in many pharmacologically active compounds.

2. Antidepressant Activity

Studies indicate that derivatives of trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester exhibit antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

3. Analgesic Properties

Research has also highlighted the analgesic properties of this compound and its derivatives. By acting on pain pathways, it may provide relief from chronic pain conditions. The compound's ability to cross the blood-brain barrier enhances its effectiveness as a central nervous system agent .

Pharmacology

1. Mechanism of Action

The pharmacological profile of this compound suggests that it interacts with various neurotransmitter systems. Its fluorophenyl group may enhance binding affinity to specific receptors involved in pain and mood regulation.

2. Toxicology Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety margin; however, further investigations are necessary to fully elucidate its toxicological effects in vivo .

Chemical Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it versatile for synthesizing other compounds used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

cis-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Key Differences :

The cis-isomer is less thermodynamically stable and undergoes base-catalyzed isomerization to the trans-isomer during paroxetine synthesis . Both isomers share identical molecular formulas and weights but differ in spatial arrangement, impacting their melting points and synthetic utility.

1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid (Free Acid Form)

Key Differences :

The free acid form (e.g., (3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid, CAS: 1820583-11-6) lacks the methyl ester group, enhancing its polarity and reactivity . This makes it suitable for coupling reactions or salt formation in drug development.

Ethyl Ester Analog: 4-(4-Fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic Acid Ethyl Ester

Key Differences :

The ethyl ester (XI) is a synthetic precursor that undergoes base treatment to yield the trans-methyl ester, highlighting the importance of ester group selection in reaction pathways .

Paroxetine Process-Related Impurities

The trans-isomer is listed as a process-related impurity in paroxetine synthesis (Catalogue No.: PA 16 3061001) , emphasizing the need for rigorous stereochemical control. In contrast, the cis-isomer is intentionally converted to the trans form to maximize yield .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester (CAS No. 612095-72-4) is a synthetic organic compound that has attracted attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, including a benzyl group, a fluorophenyl group, and a piperidine ring. This article explores its biological activity based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 341.38 g/mol

- Solubility : Soluble in acetone, dichloromethane, and methanol

- Appearance : Off-white solid

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, although the precise mechanisms are still under investigation.

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity. For instance, molecular docking studies have shown promising binding affinities with α-amylase, suggesting its role in managing carbohydrate metabolism .

2. Antioxidant Activity

The compound has also been explored for its antioxidant properties, which are crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, potentially reducing the risk of chronic diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of related compounds:

Comparative Analysis with Similar Compounds

The presence of the fluorine atom in this compound enhances its lipophilicity and may contribute to its unique biological interactions compared to similar compounds:

| Compound | Key Differences |

|---|---|

| Methyl (3S,4R)-1-benzyl-4-phenyl-6-oxopiperidine-3-carboxylate | Lacks fluorine atom |

| Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate | Contains chlorine instead of fluorine |

| Methyl (3S,4R)-1-benzyl-4-(4-methylphenyl)-6-oxopiperidine-3-carboxylate | Contains a methyl group instead of fluorine |

Q & A

Basic: What are the standard synthetic routes for preparing trans-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester?

Methodological Answer:

The compound is typically synthesized via multi-step organic reactions, including:

- Nucleophilic substitution for benzyl group introduction (e.g., SN2 reactions using benzyl halides).

- Cyclization to form the piperidine ring, often under acidic or basic conditions.

- Esterification of the carboxylic acid moiety using methanol and a catalyst (e.g., H2SO4 or DCC).

Key intermediates should be purified via column chromatography, and stereochemical integrity (trans-configuration) must be confirmed using chiral HPLC or X-ray crystallography .

Basic: How is the compound characterized to confirm its structural and stereochemical identity?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for trans-configuration).

- HPLC Analysis : Use chiral columns with mobile phases optimized for resolution (e.g., methanol/sodium acetate buffer at pH 4.6, as in pharmacopeial methods) .

- X-ray Crystallography : Definitive confirmation of spatial arrangement, particularly for the trans-1,4-substitution pattern .

Basic: What are the primary biological activity screening protocols for this compound?

Methodological Answer:

Initial screening often involves:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition Studies : Testing against targets like kinases or proteases using fluorescence-based assays.

- Cytotoxicity Testing : MTT assays on mammalian cell lines to assess safety margins .

Advanced: How can reaction conditions be optimized to improve the yield of the trans-isomer?

Methodological Answer:

- Temperature Control : Lower temperatures favor kinetic control, reducing epimerization.

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Refer to process development strategies in analogous piperidine syntheses for scale-up adjustments .

Advanced: How to resolve contradictions in HPLC purity data across different laboratories?

Methodological Answer:

- Standardize Mobile Phase : Adopt a methanol/buffer system (65:35 v/v) with pH 4.6, as per pharmacopeial guidelines, to minimize variability .

- Column Calibration : Use certified reference standards for retention time alignment.

- Inter-lab Validation : Collaborative studies to identify systemic errors (e.g., detector sensitivity differences).

Advanced: What strategies are used for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified benzyl/fluorophenyl groups to assess steric/electronic effects.

- Bioisosteric Replacement : Replace the ester group with amides or carbamates to modulate bioavailability.

- Pharmacophore Mapping : Computational docking to identify critical binding motifs, validated by mutagenesis studies .

Advanced: How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, fluorophenyl hydroxylation).

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions.

- Validation : Compare predictions with in vitro microsomal stability assays.

Advanced: What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

Methodological Answer:

- Mixer-Settler Reactors : Ensure uniform mixing to prevent localized epimerization.

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Crystallization Engineering : Design cooling profiles to selectively crystallize the trans-isomer. Refer to scale-up protocols for structurally related tert-butyl esters .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing/synthesis due to potential respiratory irritation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

- Thermal Risk Assessment : Conduct DSC (Differential Scanning Calorimetry) to identify exothermic decomposition risks.

- Dilution Strategies : Use solvent mixtures to reduce reaction enthalpy.

- Emergency Protocols : Install emergency quenching systems (e.g., acid/base traps for ester hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.